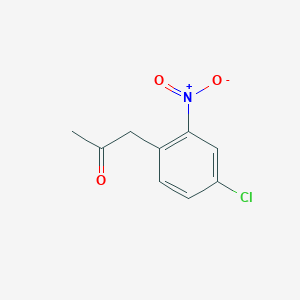

1-(4-Chloro-2-nitrophenyl)propan-2-one

Description

Significance of Aryl Propan-2-ones as Synthetic Intermediates

Aryl propan-2-ones, a structural motif present in 1-(4-chloro-2-nitrophenyl)propan-2-one, are highly valuable as synthetic intermediates. Their utility stems from the reactivity of the ketone's α-carbon and the potential for transformations of the aryl group. These compounds serve as building blocks in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.

One of the key applications of aryl propan-2-ones is in the synthesis of heterocyclic compounds. For instance, they can be used to construct indole (B1671886) rings, a common scaffold in many natural products and medicinal agents, through reactions like the Fischer indole synthesis, which proceeds via a hydrazone intermediate. wikipedia.orgchemeurope.com The Japp-Klingemann reaction provides a route to such hydrazones from β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.com

Furthermore, the ketone functionality itself can be a site for various chemical modifications. The α-protons are acidic and can be removed to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. This reactivity allows for the elaboration of the carbon skeleton, leading to the assembly of more intricate molecular architectures.

Overview of Halogenated and Nitrated Aromatic Systems in Chemical Synthesis and Research

The presence of both a halogen (chlorine) and a nitro group on the aromatic ring of 1-(4-chloro-2-nitrophenyl)propan-2-one significantly influences its chemical behavior and enhances its utility in synthesis.

Halogenated Aromatic Systems: The chlorine atom on the phenyl ring is an important functional group in organic synthesis. It is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. More significantly, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups like the nitro group present in the target molecule. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to the aromatic ring, providing a pathway to a diverse array of substituted aromatic compounds.

Nitrated Aromatic Systems: The nitro group is a strong electron-withdrawing group and has a profound impact on the reactivity of the aromatic ring. wikipedia.org It strongly deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. wikipedia.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions. In the case of 1-(4-chloro-2-nitrophenyl)propan-2-one, the nitro group at the 2-position and the chlorine at the 4-position create a system primed for SNAr reactions at the chlorine-bearing carbon.

Furthermore, the nitro group itself is a versatile functional group that can be readily transformed into other functionalities. Most notably, it can be reduced to an amino group, which is a key functional group in a vast number of pharmaceuticals, dyes, and other functional materials. This transformation opens up another avenue for the synthetic utility of nitroaromatic compounds.

Chemical and Physical Properties

The fundamental properties of 1-(4-Chloro-2-nitrophenyl)propan-2-one are summarized in the table below, based on available data. nih.gov

| Property | Value |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| CAS Number | 6127-13-5 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Interactive Data Table: Compound Properties

For a more interactive experience, the properties of 1-(4-Chloro-2-nitrophenyl)propan-2-one and related compounds are presented in the interactive table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(4-Chloro-2-nitrophenyl)propan-2-one | C₉H₈ClNO₃ | 213.62 | 6127-13-5 |

| 1-(4-Fluorophenyl)propan-2-one | C₉H₉FO | 152.16 | 459-03-0 |

| 1-(4-Nitrophenyl)propan-2-one | C₉H₉NO₃ | 179.17 | 5332-96-7 |

| 1-(4-Chlorophenyl)propan-2-one | C₉H₉ClO | 168.62 | 5586-89-0 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZZFYNPRVOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297295 | |

| Record name | 1-(4-chloro-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-13-5 | |

| Record name | 6127-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chloro-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloro 2 Nitrophenyl Propan 2 One

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 1-(4-chloro-2-nitrophenyl)propan-2-one relies on two main retrosynthetic disconnections: the formation of the aryl-ketone bond via Friedel-Crafts acylation and the introduction of the nitro group via regioselective nitration.

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings and represents a primary route to aryl ketones. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk

In a plausible synthetic route to 1-(4-chloro-2-nitrophenyl)propan-2-one, the starting material would be 1-chloro-3-nitrobenzene. The acylation would be performed using a propanoyl source, such as propanoyl chloride or propanoic anhydride. The chloro and nitro substituents on the benzene (B151609) ring are deactivating and direct incoming electrophiles to the meta-position. In 1-chloro-3-nitrobenzene, the positions ortho and para to the chlorine atom (a weak deactivator) and meta to the nitro group (a strong deactivator) align, directing the incoming propanoyl group to the position between the two existing substituents, yielding the desired carbon skeleton.

The mechanism begins with the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion (CH₃CH₂CO⁺). youtube.com This ion is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton from the intermediate arenium ion restores aromaticity and regenerates the catalyst, yielding the final ketone product. chemguide.co.uk A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated, which prevents further reactions (polyacylation) on the ring. libretexts.orglibretexts.org

Table 1: Overview of a Plausible Friedel-Crafts Acylation Route

| Starting Material | Acylating Agent | Catalyst | Product |

| 1-Chloro-3-nitrobenzene | Propanoyl chloride | AlCl₃ | 1-(4-Chloro-2-nitrophenyl)propan-2-one |

An alternative established pathway involves the nitration of a pre-existing substituted aryl ketone. For this specific compound, the synthesis would commence with 1-(4-chlorophenyl)propan-2-one. nist.gov The subsequent step is the regioselective introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution.

The directing effects of the substituents already on the ring are crucial for determining the position of the incoming nitro group. longdom.org The chloro group is an ortho-, para-director, while the acetyl group (a ketone) is a meta-director. libretexts.org The desired product has the nitro group at the C-2 position, which is ortho to the chlorine atom and meta to the propan-2-one substituent. The alignment of these directing effects strongly favors the formation of the 1-(4-chloro-2-nitrophenyl)propan-2-one isomer.

The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com However, nitrating a deactivated ring, such as one bearing a ketone, can be challenging and may require forcing conditions, which can lead to lower yields or side products. researchgate.net

Table 2: Directing Effects in the Nitration of 1-(4-chlorophenyl)propan-2-one

| Substituent | Position | Directing Effect | Influence on Target Isomer |

| -Cl | C4 | Ortho, Para | Directs NO₂⁺ to C2 and C3 |

| -COCH₂CH₃ | C1 | Meta | Directs NO₂⁺ to C2 and C6 |

| Combined Effect | Strong preference for substitution at C2 |

Exploration of Alternative Synthetic Protocols

To overcome limitations of traditional methods, such as harsh conditions or the use of stoichiometric and moisture-sensitive catalysts, alternative synthetic strategies are continuously being investigated.

One alternative approach to forming aryl ketones is the Homer-Wadsworth-Emmons (HWE) reaction. A patented method for a structurally similar compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, utilizes an HWE reaction between an α-alkoxy p-chlorobenzyl phosphonate (B1237965) and a ketone. google.com This is followed by hydrolysis under acidic conditions to yield the final ketone. google.com This pathway avoids the direct electrophilic substitution on the aromatic ring for the ketone installation, offering a different strategic approach. The mechanism involves the formation of a phosphonate ylide which then reacts with the ketone to form an alkene intermediate that is subsequently hydrolyzed.

Another area of exploration involves base-catalyzed intramolecular cyclization reactions. For instance, certain aminoacetylenic ketones can undergo cyclization in the presence of a base like potassium hydroxide (B78521) to form substituted pyrrolone structures. mdpi.com While not a direct synthesis of the target compound, this demonstrates the potential of mechanistically distinct, base-catalyzed pathways for constructing complex ketone-containing molecules.

Research into Friedel-Crafts acylation has produced a variety of catalytic systems aimed at improving performance and environmental compatibility. An iron(III) chloride hexahydrate-catalyzed system in tunable aryl alkyl ionic liquids (TAAILs) has been shown to be robust for the acylation of various electron-rich benzene derivatives. beilstein-journals.org Zeolite catalysts have also been explored for Friedel-Crafts reactions, offering advantages such as reusability and shape-selectivity.

For regioselective nitration, advancements in catalysis aim to improve selectivity and use milder reagents. The use of acyl nitrates generated in situ from nitric acid and an acid anhydride over reusable acidic zeolite catalysts can significantly enhance para-selectivity in the nitration of deactivated benzenes. cardiff.ac.uk Other systems, such as palladium-catalyzed chelation-assisted ortho-C-H bond nitration, offer high regioselectivity for introducing nitro groups at specific positions, guided by a removable directing group. nih.gov Copper(II) nitrate (B79036) in acetic anhydride has also been used for regioselective nitration under specific conditions, known as the Menke nitration. researchgate.net

Table 3: Selected Alternative Catalytic Systems

| Reaction | Catalyst System | Advantages |

| Friedel-Crafts Acylation | Iron(III) chloride in Ionic Liquids | Tolerates various substrates, scalable. beilstein-journals.org |

| Friedel-Crafts Acylation | Zeolite Hβ | Reusable, potentially shape-selective. cardiff.ac.uk |

| Nitration | Acyl nitrate / Zeolite Hβ | High para-selectivity for deactivated rings, reusable catalyst. cardiff.ac.uk |

| Nitration | Palladium with directing group | High regioselectivity for ortho-nitration. nih.gov |

| Nitration | Copper(II) nitrate / Acetic Anhydride | Alternative nitrating conditions (Menke). researchgate.net |

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of 1-(4-chloro-2-nitrophenyl)propan-2-one. Key variables include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

In Friedel-Crafts acylation, the reaction temperature can influence the formation of side products. While these reactions are often run at elevated temperatures, moderate temperatures (40-60 °C) have been shown to be effective in certain catalytic systems, potentially minimizing degradation. beilstein-journals.org The choice of solvent is also critical, with options ranging from traditional non-polar solvents like carbon disulfide to more modern media like ionic liquids. beilstein-journals.org

For nitration reactions, temperature control is paramount to prevent over-nitration and the formation of undesired isomers. Reactions are often conducted at low temperatures (e.g., 0-5 °C) to control the exothermic process. The reaction time is another parameter that requires careful optimization; for instance, in a patented hydrolysis step for a related ketone, reaction times varied from 3 to 10 hours depending on the specific acid and solvent system used. google.com Factorial design experiments are a modern approach to systematically optimize multiple parameters simultaneously to enhance conversion rates and yield. cardiff.ac.uk

Chemical Reactivity and Mechanistic Organic Transformations of 1 4 Chloro 2 Nitrophenyl Propan 2 One

Reactivity of the Nitro Group: Reduction and Functionalization

Reductive Transformations to Amino Derivatives

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is a fundamental step in the synthesis of many pharmaceutical intermediates and other fine chemicals. Various reducing agents can achieve this transformation selectively, leaving the chloro and keto functionalities intact.

Common methods for the reduction of aromatic nitro compounds include the use of metal catalysts or dissolving metal reductions. For instance, iron powder in the presence of an acid, such as hydrochloric acid or ammonium (B1175870) chloride, is a widely used and cost-effective method for this reduction. pressbooks.pub The reaction proceeds by a series of single-electron transfers from the iron metal to the nitro group, with protonation steps facilitated by the acidic medium, ultimately yielding the corresponding aniline (B41778) derivative, 1-(2-amino-4-chlorophenyl)propan-2-one. Other reagents like sodium sulfide (B99878) (Na₂S₂) have also been effectively used for similar reductions.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent System | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Iron Powder / NH₄Cl | Ethanol / Water | Reflux | 2-Amino-4-chlorophenyl derivative researchgate.net |

| Iron Powder / HCl | Toluene | Heating / Reflux | 2-Amino-5-chlorobenzophenone pressbooks.pub |

Influence of the Nitro Group on Aromatic System Electron Density and Reactivity

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This strong electron-withdrawing nature significantly decreases the electron density of the benzene (B151609) ring, which has profound consequences for its reactivity.

Specifically, the deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution. Conversely, and more importantly for this molecule, it strongly activates the ring toward nucleophilic aromatic substitution (SNAᵣ). libretexts.org The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex is key to this activation. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (in this case, the chloro substituent). libretexts.org In 1-(4-chloro-2-nitrophenyl)propan-2-one, the nitro group is in the ortho position relative to the chlorine atom, providing powerful activation for the displacement of the chloride by nucleophiles.

Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution Pathways

The chlorine atom on the aromatic ring, activated by the ortho-nitro group, is the primary site for nucleophilic aromatic substitution and modern cross-coupling reactions.

Investigation of Halogen Exchange Reactions

Halogen exchange (Halex) reactions, particularly the substitution of chlorine with fluorine (fluorodenitration), are of significant industrial importance. These reactions are typically performed using an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling aprotic polar solvent like sulfolane. The presence of an activating group, such as the ortho-nitro group in 1-(4-chloro-2-nitrophenyl)propan-2-one, is often crucial for the reaction to proceed under viable conditions. organic-chemistry.org The reaction proceeds via the addition-elimination mechanism characteristic of SNAᵣ, where the fluoride ion attacks the carbon bearing the chlorine, forming a Meisenheimer intermediate which then expels the chloride ion.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position

The development of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including electron-deficient ones like 1-(4-chloro-2-nitrophenyl)propan-2-one, are suitable substrates for a variety of these transformations. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid) to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.orgwikipedia.orgorganic-chemistry.org This provides a direct route to N-aryl compounds. The presence of an ortho-nitro group has been shown to be compatible with certain Buchwald-Hartwig catalyst systems. researchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org

Recent advances have also demonstrated that under specific catalytic conditions, the nitro group itself can be used as a coupling partner in denitrative cross-coupling reactions, offering an alternative synthetic strategy. acs.orgnih.govresearchgate.net

Reactivity of the Propan-2-one Moiety: Carbonyl Chemistry and Alpha-Substitutions

The propan-2-one side chain possesses two key sites of reactivity: the electrophilic carbonyl carbon and the acidic α-hydrogens.

The protons on the carbon adjacent to the carbonyl group (the α-carbon) are significantly more acidic (pKa ≈ 19-21 for ketones) than typical alkane protons. libretexts.org This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgmasterorganicchemistry.com The enolate is a potent nucleophile and can react with a variety of electrophiles in what are known as α-substitution reactions. masterorganicchemistry.com

These reactions can be catalyzed by either acid or base. In acid, a neutral enol tautomer is the key nucleophilic intermediate. wikipedia.org In base, the fully deprotonated enolate anion is the active nucleophile. libretexts.org For complete conversion to the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like THF is typically required. libretexts.org

Common α-substitution reactions applicable to 1-(4-chloro-2-nitrophenyl)propan-2-one include:

Halogenation: The α-hydrogens can be replaced with halogens (Cl, Br, I) by treatment with the elemental halogen under either acidic or basic conditions. wikipedia.orgfiveable.me Under acidic conditions, monohalogenation is typically favored, while basic conditions can lead to polyhalogenation. wikipedia.org

Alkylation: The enolate can be alkylated by reaction with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction, forming a new carbon-carbon bond at the α-position. youtube.comyoutube.com

Table 2: Potential Reactions at the Propan-2-one Moiety

| Reaction Type | Reagent(s) | Intermediate | Product Functional Group |

|---|---|---|---|

| Alpha-Halogenation | Br₂, H⁺ (e.g., Acetic Acid) | Enol | α-Bromo ketone pressbooks.pub |

| Alpha-Halogenation | Br₂, OH⁻ | Enolate | α-Bromo ketone (or poly-bromo) wikipedia.org |

Nucleophilic Addition and Condensation Reactions

The carbonyl group of 1-(4-chloro-2-nitrophenyl)propan-2-one is a key site for nucleophilic attack. Due to the partial positive charge on the carbonyl carbon, it readily reacts with a range of nucleophiles. These reactions can be simple additions, where the nucleophile adds across the carbon-oxygen double bond, or condensation reactions, which involve the initial addition followed by the elimination of a small molecule, typically water.

A significant example of a condensation reaction involving a related ketone is the synthesis of hydrazones. While specific studies on 1-(4-chloro-2-nitrophenyl)propan-2-one are limited, the reaction of similar β-keto esters with diazonium salts to form hydrazones is well-documented. For instance, the reaction of methyl 2-chloro-3-oxobutanoate with p-nitrobenzenediazonium chloride yields a 1-chloro-1-(arylhydrazono)-2-propanone. nih.gov This suggests that 1-(4-chloro-2-nitrophenyl)propan-2-one would likely react with hydrazines and their derivatives to form the corresponding hydrazones or other condensation products. Such hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrazoles. nih.gov

The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide ion to yield the final alcohol product. In condensation reactions, this initial adduct can then undergo dehydration to form a new double bond.

Reactivity at the Alpha-Carbon of the Ketone

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, exhibits significant reactivity due to the acidity of its attached protons. The electron-withdrawing effect of the carbonyl group increases the acidity of the α-hydrogens, making them susceptible to removal by a base to form a resonance-stabilized enolate ion. The negative charge in the enolate is delocalized between the alpha-carbon and the oxygen atom, with the major resonance contributor having the negative charge on the more electronegative oxygen atom.

This enolate is a potent nucleophile and can react with various electrophiles at the alpha-carbon. Common reactions involving the alpha-carbon of ketones include halogenation and alkylation.

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, or I₂), ketones with α-hydrogens undergo halogenation at the alpha-position. The reaction proceeds via the enolate intermediate, which attacks the halogen molecule.

Alkylation: The enolate can also act as a nucleophile in SN2 reactions with alkyl halides. This reaction forms a new carbon-carbon bond at the alpha-position, providing a powerful method for elaborating the carbon skeleton of the molecule.

Derivatization Strategies and Synthetic Utility of 1 4 Chloro 2 Nitrophenyl Propan 2 One

Precursor Role in Heterocyclic Compound Synthesis

The structural features of 1-(4-chloro-2-nitrophenyl)propan-2-one make it an ideal starting material for the synthesis of various heterocyclic systems. The ketone carbonyl group provides a reactive site for condensation and cyclization reactions, while the substituted phenyl ring can be further modified or incorporated into the final heterocyclic structure.

Formation of Pyrazoles and Related Nitrogen Heterocycles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of significant interest due to their wide range of pharmacological activities. organic-chemistry.org The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.combeilstein-journals.orggoogle.commdpi.com While 1-(4-chloro-2-nitrophenyl)propan-2-one is a ketone, it can be readily converted into a suitable 1,3-dicarbonyl equivalent or react with hydrazine to form a hydrazone, which can then undergo cyclization to yield a pyrazole (B372694).

The general reaction involves the initial formation of a hydrazone by the reaction of the ketone with hydrazine. This is a well-established reaction for aldehydes and ketones. nih.gov Subsequent intramolecular cyclization, often promoted by acidic or basic conditions, and followed by dehydration, leads to the formation of the aromatic pyrazole ring. nih.gov Specifically, ketones are known to be converted into pyrazoles by the addition of hydrazine. organic-chemistry.org Research has shown that 1-chloro-1-(arylhydrazono)-2-propanones are effective intermediates in the synthesis of pyrazoles. nih.gov This suggests a highly plausible pathway for the utilization of 1-(4-chloro-2-nitrophenyl)propan-2-one in pyrazole synthesis.

Table 1: General Conditions for Pyrazole Synthesis from Ketone Precursors

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | General Yield |

| Ketone (or 1,3-dicarbonyl) | Hydrazine or substituted hydrazine | Acid or Base | Ethanol, Acetic Acid, or other suitable solvent | Good to Excellent |

The resulting pyrazole would incorporate the 4-chloro-2-nitrophenylmethyl substituent, offering a scaffold for further chemical exploration and development of new chemical entities.

Synthesis of Thiazolidinone Derivatives

Thiazolidinones are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, with a carbonyl group at the 4-position. They are recognized for their diverse biological activities. The synthesis of 4-thiazolidinones can often be achieved through a one-pot, three-component reaction involving an amine, a carbonyl compound, and a mercaptocarboxylic acid, such as mercaptoacetic acid. nih.govrsc.org

In a potential synthetic route, 1-(4-chloro-2-nitrophenyl)propan-2-one could serve as the carbonyl component. The reaction would likely proceed through the initial formation of an imine between an amine and the ketone. Subsequent reaction with mercaptoacetic acid would lead to the cyclization and formation of the thiazolidinone ring. nih.gov

Furthermore, the Knoevenagel condensation is a key reaction for the derivatization of thiazolidinones, often at the C5 position. biointerfaceresearch.com This reaction involves the condensation of an active methylene (B1212753) group with a carbonyl compound. While this is typically used to modify a pre-formed thiazolidinone, the reactivity of the ketone in 1-(4-chloro-2-nitrophenyl)propan-2-one suggests its potential to participate in similar condensation reactions to build the thiazolidinone ring system.

Table 2: General Conditions for Thiazolidinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent |

| Amine | Carbonyl Compound | Mercaptoacetic Acid | Zinc Chloride (optional) | Toluene, Methanol |

The resulting thiazolidinone derivatives would bear the 1-(4-chloro-2-nitrophenyl)ethyl substituent, providing a unique structural motif for further investigation.

Exploration of Oxadiazolin Derivatives

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. They exist in various isomeric forms, with 1,2,4-oxadiazoles and 1,3,4-oxadiazoles being common in medicinal chemistry. researchgate.netgoogle.com The synthesis of these heterocycles can be approached in several ways that could potentially utilize 1-(4-chloro-2-nitrophenyl)propan-2-one.

For the synthesis of 1,2,4-oxadiazoles, a common method is the cyclocondensation of an amidoxime (B1450833) with a carbonyl compound, such as a ketone. nih.gov In this scenario, 1-(4-chloro-2-nitrophenyl)propan-2-one could react with an amidoxime to form a 4,5-dihydro-1,2,4-oxadiazole derivative.

Alternatively, 1,3,4-oxadiazoles can be synthesized from the reaction of hydrazides with methyl ketones. organic-chemistry.org This pathway involves an oxidative cyclization process. The reaction of 1-(4-chloro-2-nitrophenyl)propan-2-one with a suitable hydrazide could lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents would be the 1-(4-chloro-2-nitrophenyl)ethyl group.

Table 3: Potential Synthetic Routes to Oxadiazole Derivatives

| Heterocycle | Reactant 1 | Reactant 2 | Key Reaction Type |

| 1,2,4-Oxadiazole | 1-(4-chloro-2-nitrophenyl)propan-2-one | Amidoxime | Cyclocondensation |

| 1,3,4-Oxadiazole | 1-(4-chloro-2-nitrophenyl)propan-2-one | Hydrazide | Oxidative Cyclization |

These synthetic strategies highlight the potential of 1-(4-chloro-2-nitrophenyl)propan-2-one as a building block for accessing a variety of oxadiazole scaffolds.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a direct precursor to heterocyclic systems, 1-(4-chloro-2-nitrophenyl)propan-2-one serves as a valuable intermediate in the synthesis of more elaborate organic molecules, particularly those with applications in the pharmaceutical and agrochemical sectors. The combination of its functional groups allows for a range of chemical transformations, making it a key component in multi-step synthetic sequences.

Application in Pharmaceutical Precursor Synthesis

The structural motif of a substituted phenyl ring connected to a propanone or a related three-carbon chain is found in various pharmaceutically active compounds. Notably, compounds with a nitrophenyl group are often used as intermediates in drug synthesis, with the nitro group later being reduced to an amine for further functionalization.

A prominent example is the synthesis of the anticoagulant drug Apixaban, where intermediates bearing a p-nitrophenyl group are utilized. google.comwjpsonline.comresearchgate.netjustia.compatsnap.com While the exact structure of the intermediate can vary in different synthetic routes, the use of a nitrophenyl-containing building block is a recurring theme. The 4-chloro-2-nitrophenyl moiety present in 1-(4-chloro-2-nitrophenyl)propan-2-one is therefore of significant interest for the synthesis of pharmaceutical precursors. It is listed by some chemical suppliers as a pharmaceutical intermediate. researchgate.net The presence of the chloro and nitro groups on the phenyl ring allows for a variety of coupling and modification reactions to build more complex molecular architectures.

Utility in Agrochemical and Specialty Chemical Production

The 4-chloro-2-nitrophenyl group is a key structural component in certain agrochemicals. A significant example is the fungicide Boscalid, for which 4'-chloro-2-nitrobiphenyl (B3055000) is a crucial intermediate. rsc.orgwjpsonline.comresearchgate.netpatsnap.comresearchgate.net This underscores the importance of the 4-chloro-2-nitrophenyl moiety in the development of crop protection agents. Although 1-(4-chloro-2-nitrophenyl)propan-2-one has a different side chain, the core aromatic structure is directly relevant to the synthesis of such agrochemicals.

Furthermore, related compounds such as 1-(4-fluorophenyl)propan-2-one are utilized in the production of specialty chemicals and materials. This suggests that 1-(4-chloro-2-nitrophenyl)propan-2-one could similarly be employed in the synthesis of specialty chemicals where the specific properties imparted by the chloro and nitro substituents are desired. The reactivity of the ketone function allows for the introduction of a wide range of other chemical groups, further expanding its utility in the production of fine and specialty chemicals.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Chloro 2 Nitrophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(4-chloro-2-nitrophenyl)propan-2-one is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton positioned between the chloro and nitro groups is expected to be the most deshielded due to the electron-withdrawing nature of these substituents. The other two aromatic protons would appear as doublets or doublets of doublets, with their chemical shifts and coupling constants dictated by their relative positions to the substituents.

The aliphatic portion of the molecule would give rise to two signals: a singlet for the methylene (B1212753) (-CH₂-) group and a singlet for the methyl (-CH₃) group. The methylene protons, being adjacent to the aromatic ring and the carbonyl group, would resonate at a lower field compared to the methyl protons of the acetyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 7.5 - 8.2 | m |

| -CH₂- | ~4.0 | s |

| -CH₃ | ~2.2 | s |

| Note: This is a predictive table based on analogous structures. |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(4-chloro-2-nitrophenyl)propan-2-one, distinct signals are expected for each of the nine carbon atoms. The carbonyl carbon of the ketone group is characteristically found at the most downfield region of the spectrum, typically around 200 ppm. The aromatic carbons would appear in the range of 120-150 ppm, with the carbons directly attached to the chloro and nitro groups showing significant shifts. The aliphatic carbons of the methylene and methyl groups would be observed at the most upfield region.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~200 |

| Aromatic C-Cl | ~135 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-H | 125-132 |

| Aromatic C-CH₂ | ~138 |

| -CH₂- | ~50 |

| -CH₃ | ~30 |

| Note: This is a predictive table based on analogous structures. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(4-chloro-2-nitrophenyl)propan-2-one would be dominated by strong absorption bands corresponding to the carbonyl and nitro groups. The C=O stretching vibration of the ketone is expected to appear around 1715 cm⁻¹. The nitro group would exhibit two characteristic stretching vibrations: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. The spectrum would also show absorptions for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| NO₂ (Asymmetric stretch) | ~1530 |

| NO₂ (Symmetric stretch) | ~1350 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=C (Aromatic) | 1600-1450 |

| C-Cl | 800-600 |

| Note: This is a predictive table based on analogous structures. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitro group is also typically a strong and well-defined Raman band. The C=O stretch, while strong in the IR, would be present but likely weaker in the Raman spectrum. The C-Cl stretch would also be observable.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of 1-(4-chloro-2-nitrophenyl)propan-2-one has not been reported in the Cambridge Structural Database. However, analysis of a closely related compound, 1-chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one, reveals a monoclinic crystal system. nih.gov Should single crystals of the title compound be obtained, X-ray diffraction analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such a study would precisely determine the dihedral angle between the phenyl ring and the propan-2-one substituent, as well as reveal any significant non-covalent interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. msu.edu This method involves irradiating a single, high-quality crystal of the substance with an X-ray beam. The subsequent diffraction pattern is analyzed to calculate the electron density map of the molecule, revealing the exact spatial coordinates of each atom.

Despite extensive searches of crystallographic databases, specific single-crystal X-ray diffraction data for 1-(4-Chloro-2-nitrophenyl)propan-2-one (CAS No. 6127-13-5) has not been reported in publicly available scientific literature. Therefore, key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available.

For illustrative purposes, the table below shows the kind of data that would be obtained from such an analysis. The values presented are hypothetical and are included to demonstrate the format of crystallographic data.

Table 1: Hypothetical Crystallographic Data for 1-(4-Chloro-2-nitrophenyl)propan-2-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈ClNO₃ |

| Formula Weight | 213.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.gov The analysis of these interactions is crucial for understanding the physical properties of a solid, such as its melting point, solubility, and stability. msu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns that arise from the ionization process.

Experimental mass spectrometry data detailing the specific fragmentation pattern for 1-(4-Chloro-2-nitrophenyl)propan-2-one is not available in the reviewed literature. The molecular formula, C₉H₈ClNO₃, corresponds to a monoisotopic mass of approximately 213.0193 Da.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 213. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would also be anticipated at m/z ≈ 215, with an intensity about one-third of the molecular ion peak.

Subsequent fragmentation would likely involve the cleavage of bonds adjacent to the carbonyl group and the loss of the nitro group. A theoretical fragmentation pattern can be proposed based on the compound's structure.

Table 2: Predicted Major Fragments in the Mass Spectrum of 1-(4-Chloro-2-nitrophenyl)propan-2-one

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₉H₈³⁵ClNO₃]⁺ | 213 |

| [M+2]⁺ | [C₉H₈³⁷ClNO₃]⁺ | 215 |

| [M-CH₃CO]⁺ | [C₇H₅ClNO₂]⁺ | 170 |

| [M-NO₂]⁺ | [C₉H₈ClO]⁺ | 167 |

| [C₆H₃Cl]⁺ | Chlorophenyl fragment | 110 |

Note: The m/z values are based on the most abundant isotope for each element (e.g., ³⁵Cl).

This predicted pattern provides a framework for what would be expected from an experimental analysis, but it cannot replace empirical data for definitive structural confirmation.

Computational and Theoretical Investigations of 1 4 Chloro 2 Nitrophenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and is often employed in studies of organic compounds. elsevierpure.comresearchgate.net

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 1-(4-Chloro-2-nitrophenyl)propan-2-one, this would involve calculating the total energy for various spatial arrangements (conformations), particularly concerning the rotation around the single bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the propanone group. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The HOMO is the orbital with the highest energy that contains electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. nih.gov

LUMO : The LUMO is the orbital with the lowest energy that is vacant of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. nih.gov

The energy difference between these two orbitals is called the HOMO-LUMO gap. rsc.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. rsc.org For 1-(4-Chloro-2-nitrophenyl)propan-2-one, the electron-withdrawing nitro (NO₂) and chloro (Cl) groups, along with the carbonyl group (C=O), would be expected to lower the LUMO energy, making the molecule a good electron acceptor. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to identify regions of varying electron potential.

Red/Yellow : These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic sites.

Blue : This color indicates regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are associated with electrophilic sites.

Green : This color represents neutral or zero potential regions.

For 1-(4-Chloro-2-nitrophenyl)propan-2-one, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them the primary nucleophilic sites. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atom of the carbonyl group, indicating electrophilic sites.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled and vacant orbitals within a molecule. It provides a detailed picture of the bonding and electronic structure, including charge delocalization, hybridization, and hyperconjugative interactions. The key output of NBO analysis is the stabilization energy, E(2), which quantifies the energy lowering associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. Larger E(2) values indicate stronger interactions and greater molecular stability. For 1-(4-Chloro-2-nitrophenyl)propan-2-one, NBO analysis would reveal stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen and chlorine atoms into antibonding orbitals of the aromatic ring.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation.

Theoretical vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For 1-(4-Chloro-2-nitrophenyl)propan-2-one, these calculations would provide predicted frequencies for key functional groups:

C=O Stretch : The strong stretching vibration of the ketone's carbonyl group.

NO₂ Stretch : The symmetric and asymmetric stretching vibrations of the nitro group.

C-Cl Stretch : The stretching vibration of the carbon-chlorine bond.

Aromatic C-H and C=C Stretches : Vibrations associated with the substituted phenyl ring.

Comparing these theoretical frequencies with experimental IR and Raman spectra helps in the precise assignment of the observed bands to their corresponding molecular motions.

Calculated NMR Chemical Shifts

No data is available for the calculated ¹H and ¹³C NMR chemical shifts of 1-(4-Chloro-2-nitrophenyl)propan-2-one.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Characterization

There are no findings from Non-Covalent Interaction (NCI) analysis or Hirshfeld surface characterization for 1-(4-Chloro-2-nitrophenyl)propan-2-one in the reviewed literature. These analyses would typically provide a detailed picture of the intermolecular contacts, such as hydrogen bonds and van der Waals forces, and their relative contributions to the stability of the crystal structure.

Future Research Directions and Potential Innovations

Development of Green Chemistry Approaches for Synthesis and Functionalization

The synthesis of nitroaromatic compounds like 1-(4-chloro-2-nitrophenyl)propan-2-one traditionally involves nitration reactions that are often highly exothermic and utilize hazardous reagents. europa.euewadirect.com Green chemistry principles offer a pathway to mitigate these challenges, with flow chemistry emerging as a particularly promising alternative to conventional batch processing. ewadirect.commdpi.com

Flow chemistry involves the continuous pumping of reagents through a reactor, offering superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.comamt.uk For exothermic processes like nitration, the high surface-area-to-volume ratio of flow reactors facilitates rapid heat dissipation, significantly enhancing safety by preventing the formation of hot spots and reducing the risk of runaway reactions. europa.euewadirect.com This technology has been successfully applied to various hazardous reactions, including nitrations, hydrogenations, and halogenations, making it an ideal candidate for optimizing the synthesis of 1-(4-chloro-2-nitrophenyl)propan-2-one. europa.euamt.uk The transition from batch to flow synthesis can lead to improved yields, higher purity, and more efficient and scalable production. ewadirect.comacs.org

Future research could focus on developing a dedicated continuous-flow process for the synthesis and subsequent functionalization of 1-(4-chloro-2-nitrophenyl)propan-2-one. This would involve optimizing reaction conditions, exploring novel and safer nitrating agents, and potentially integrating multiple synthetic steps into a single continuous stream, a concept known as telescoping synthesis. amt.uk

Table 1: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Synthesis

| Feature | Conventional Batch Synthesis | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway. europa.euewadirect.com | Enhanced safety due to small reactor volumes and superior heat transfer. europa.eumdpi.com |

| Heat Transfer | Inefficient, leading to potential hot spots. europa.eu | Excellent, preventing hot spots and side reactions. europa.euamt.uk |

| Scalability | Complex and often requires significant process redesign. | Simpler scale-up by extending operation time or "numbering up" reactors. ewadirect.com |

| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Efficiency | Can result in lower yields and more byproducts. acs.org | Often leads to higher yields, better selectivity, and reduced reaction times. mdpi.comacs.org |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules, thereby accelerating the discovery of novel chemical entities. anu.edu.auwiley.com By applying in silico methods, researchers can design derivatives of 1-(4-chloro-2-nitrophenyl)propan-2-one with finely tuned reactivity and specific functionalities, minimizing trial-and-error experimentation. nih.gov

Most chemical reactions proceed through a series of short-lived, highly reactive intermediates. wiley.com Computational models can elucidate the structure and stability of these intermediates in the reaction pathways involving 1-(4-chloro-2-nitrophenyl)propan-2-one. beilstein-journals.org This understanding is crucial for controlling reaction outcomes and designing synthetic routes to complex targets. For instance, this compound serves as an intermediate in the synthesis of heterocycles like pyrazoles. nih.gov Computational studies could explore the reaction pathways to various heterocyclic systems, predicting which derivatives would be most suitable for specific applications, such as in drug design. nih.govmdpi.com

Future research efforts will likely involve the creation of virtual libraries of derivatives based on the 1-(4-chloro-2-nitrophenyl)propan-2-one core. By calculating properties such as electronic structure, steric effects, and potential energy surfaces, it becomes possible to identify candidates with desired reactivity for use as building blocks in medicinal chemistry or materials science. anu.edu.au This approach, which combines computational screening with targeted synthesis, represents a modern, efficient strategy for chemical innovation. nih.gov

Integration of 1-(4-Chloro-2-nitrophenyl)propan-2-one in the Synthesis of Advanced Materials

The functional groups present in 1-(4-chloro-2-nitrophenyl)propan-2-one—a nitro group, a chlorine atom, and a ketone—offer multiple handles for chemical modification, making it a potentially valuable precursor for advanced materials. The nitroaromatic moiety, in particular, is a key feature in various functional molecules, including photochromic materials and specialized polymers. researchgate.net

One promising avenue of research is the use of this compound as a building block for novel polymers. For example, nitro-substituted compounds are integral to certain spiropyrans, which are molecules that can be switched between two different forms using stimuli like light or mechanical force. researchgate.net Polymers incorporating these units can exhibit dynamic properties, finding use in sensors, optical data storage, and smart coatings. researchgate.net The 1-(4-chloro-2-nitrophenyl)propan-2-one scaffold could be chemically transformed into monomers suitable for creating such stimuli-responsive polymers.

Furthermore, the chemistry of nitro compounds is linked to the formation of nitrones, which are versatile functional groups in polymer chemistry. researchgate.netrsc.org Nitrones can act as radical spin traps and participate in 1,3-dipolar cycloaddition reactions, offering pathways to synthesize unique polymer architectures and for polymer modification. researchgate.netrsc.org Research could explore the conversion of 1-(4-chloro-2-nitrophenyl)propan-2-one into novel nitrone-containing monomers or initiators for polymerization reactions. The integration of this intermediate into macromolecular structures could lead to new materials with tailored electronic, optical, or mechanical properties.

Q & A

Q. Key Factors :

- Temperature : Optimal range of 50–70°C to balance reaction rate and side-product formation.

- Catalyst Purity : Impurities in AlCl₃ can reduce yield by 15–20%.

- Workup : Neutralization of acidic byproducts is critical for isolating the ketone .

Basic: How can spectroscopic and crystallographic methods characterize this compound’s structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro and chloro groups) via chemical shifts:

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

Advanced: How do computational models predict the reactivity of the nitro and chloro substituents in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess electron-withdrawing effects:

- Reactivity Trends :

- Nitro groups direct electrophiles to meta positions.

- Chlorine enhances stability of radical intermediates in photochemical reactions .

Advanced: How can contradictory data on halogen substituent effects be resolved in structure-activity studies?

Methodological Answer:

Contradictions arise from differing substitution patterns. A comparative analysis framework is recommended:

| Substituent Pattern | Biological Activity (IC₅₀) | Reactivity (t₁/₂ in hydrolysis) |

|---|---|---|

| 4-Cl, 2-NO₂ (Target Compound) | 12 µM (Enzyme X inhibition) | 48 hrs (pH 7.4) |

| 2,4-DiCl | 25 µM | 12 hrs |

| 2,4,6-TriCl | 8 µM | 6 hrs |

Q. Resolution Strategies :

- Control experiments with standardized assay conditions (pH, solvent).

- Use QSAR models to decouple electronic vs. steric effects .

Advanced: What experimental design principles apply to studying its biological mechanisms (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays :

- Use fluorescence polarization to measure binding affinity (Kd).

- Pre-incubate compound with target enzyme (e.g., kinase) for 30 min at 37°C.

- Cell-Based Studies :

- Dose-response curves (0.1–100 µM) to determine EC₅₀.

- Include negative controls (e.g., nitro-free analogs) to isolate substituent effects .

Basic: What solvent systems optimize its stability during storage and reactions?

Methodological Answer:

- Storage : Anhydrous DMSO or acetonitrile at −20°C (degradation < 5% over 6 months).

- Reactions :

Advanced: How can multi-step syntheses be optimized for scalability without compromising purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Monitor reactions in real-time via IR spectroscopy.

- Critical Steps :

- Intermediate purification via recrystallization (ethanol/water, 70:30 v/v).

- Flow chemistry for nitration steps to control exothermicity .

Advanced: What strategies validate crystallographic data when twinning or disorder is present?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.